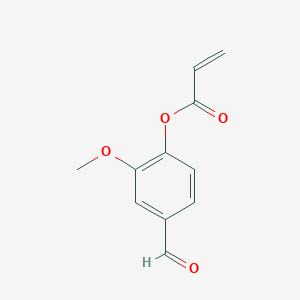![molecular formula C39H53ClO4 B12613136 (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and an oleanane skeleton. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oleanane skeleton: This can be achieved through cyclization reactions involving triterpenoid precursors.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl reagents under specific conditions to attach the chlorophenyl group to the oleanane skeleton.
Formation of the propenyl linkage: This involves the use of propenylating agents to introduce the propenyl group, followed by oxidation to form the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their unique properties.
Wissenschaftliche Forschungsanwendungen
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3beta)-3-[[(2e)-3-(4-Methylphenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
- (3beta)-3-[[(2e)-3-(4-Fluorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
Uniqueness
Compared to similar compounds, (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C39H53ClO4 |
|---|---|
Molekulargewicht |
621.3 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H53ClO4/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1 |
InChI-Schlüssel |
VVRRKSVMSIMNKI-CEDKKCENSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)Cl |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)Cl)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)
![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)

![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
